molecular formula C9H13NO B065841 (-)-Norferruginine CAS No. 172277-65-5

(-)-Norferruginine

Cat. No.: B065841
CAS No.: 172277-65-5
M. Wt: 151.21 g/mol
InChI Key: DYSCFNKIZDWMSK-CBAPKCEASA-N
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Description

(-)-Norferruginine is a naturally occurring alkaloid that belongs to the tropane family. It is recognized for its activity as a ligand for nicotinic acetylcholine receptors (nAChRs), specifically targeting the (α4)₂(β2)₃ subtype . Structurally, it features a bicyclic tropane framework with a pyridine moiety, which is critical for its receptor-binding affinity. Studies highlight its moderate affinity for neuronal nAChRs, making it a valuable scaffold for developing neuropharmacological agents. Its stereochemistry (the "(-)" enantiomer) further enhances its specificity, distinguishing it from less active isomers .

Properties

CAS No.

172277-65-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[(1S,5R)-8-azabicyclo[3.2.1]oct-2-en-2-yl]ethanone

InChI

InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3/t7-,9-/m0/s1

InChI Key

DYSCFNKIZDWMSK-CBAPKCEASA-N

SMILES

CC(=O)C1=CCC2CCC1N2

Isomeric SMILES

CC(=O)C1=CC[C@H]2CC[C@@H]1N2

Canonical SMILES

CC(=O)C1=CCC2CCC1N2

Synonyms

Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)-, (1S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Annulated Diazinotropanes

In a 2002 study, pyridazine and pyrimidine-containing bioisosteres of (±)-pyrido[3.4-b]homotropane (PHT) were synthesized and compared to (-)-Norferruginine . Key findings include:

Table 1: Comparison of (-)-Norferruginine with Diazinotropane Derivatives
Compound Structure nAChR Subtype Affinity (α4)₂(β2)₃ α7* Subtype Affinity Key Findings
(-)-Norferruginine Tropane-pyridine hybrid Moderate None Baseline affinity for (α4)₂(β2)₃; stereospecific binding .
Diazinotropane 6 Pyridazine-annulated tropane Comparable to (-)-Norferruginine None Retained affinity despite pyridazine substitution .
Diazinotropane 7 Pyrimidine-annulated tropane Reduced vs. (-)-Norferruginine None 10-fold lower affinity due to steric hindrance .
Diazinotropane 8 Pyridazine-tropane with methyl Slightly higher None Improved lipophilicity enhanced binding .

Key Observations :

  • Replacement of pyridine with pyridazine (Compound 6) retained affinity, suggesting bioisosteric compatibility.
  • Compound 7’s reduced affinity underscores the sensitivity of nAChR binding to structural modifications.
  • All diazinotropanes, like (-)-Norferruginine, lack α7* subtype interaction, indicating a conserved selectivity profile .

Functional Analogues: Ferruginol and Other Alkaloids

Isolated from plants, Ferruginol exhibits antimicrobial and anti-inflammatory properties, contrasting with (-)-Norferruginine’s neuroactive profile .

Table 2: Functional Contrast with Ferruginol
Property (-)-Norferruginine Ferruginol
Chemical Class Tropane alkaloid Abietane diterpene
Primary Activity nAChR modulation Antimicrobial, anti-inflammatory
Molecular Weight ~286 g/mol (estimated) 286.452 g/mol
Therapeutic Target Neurological disorders Infectious diseases

Stereochemical and Isomeric Comparisons

(-)-Norferruginine’s enantiomer, (+)-Norferruginine, demonstrates markedly lower nAChR affinity, emphasizing the importance of chirality in receptor interaction . Similarly, (-)-Vincanine (Norfluorocurarine), an indole alkaloid, shares a "nor" prefix but diverges in structure and function, acting as a vasodilator rather than an nAChR ligand .

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